Tributyl(2-methyl-2-phenylpropyl)stannane
Overview
Description
Tributyl(2-methyl-2-phenylpropyl)stannane is an organotin compound with the molecular formula C22H40Sn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one 2-methyl-2-phenylpropyl group. This compound is known for its applications in organic synthesis, particularly in radical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tributyl(2-methyl-2-phenylpropyl)stannane typically involves the reaction of tributyltin chloride with 2-methyl-2-phenylpropyl magnesium bromide in an anhydrous environment. The reaction is carried out in the presence of a solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere to prevent oxidation. The reaction mixture is then subjected to sonication to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with efficient cooling systems to maintain the reaction temperature below 20°C. The product is purified through distillation and extraction techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tributyl(2-methyl-2-phenylpropyl)stannane undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in radical reactions, such as the reduction of alkyl halides.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.
Oxidation Reactions: Although less common, it can undergo oxidation to form organotin oxides.
Common Reagents and Conditions
Reduction: Common reagents include alkyl halides, and the reaction is typically carried out under inert conditions using solvents like THF.
Substitution: Reagents such as halides and nucleophiles are used, and the reaction conditions vary depending on the nucleophile.
Oxidation: Oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Reduction: The major products are the corresponding alkanes.
Substitution: The products depend on the nucleophile used, often resulting in the formation of new organotin compounds.
Oxidation: Organotin oxides are the primary products.
Scientific Research Applications
Tributyl(2-methyl-2-phenylpropyl)stannane has several applications in scientific research:
Organic Synthesis: It is widely used in radical reactions, such as the Barton-McCombie deoxygenation and radical cyclization reactions.
Biological Studies: It is used in the study of organotin compounds’ effects on biological systems, particularly their toxicity and interaction with cellular components.
Medicinal Chemistry: Research into its potential use in drug development, particularly as a precursor for synthesizing bioactive compounds.
Industrial Applications: Used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of tributyl(2-methyl-2-phenylpropyl)stannane involves the homolytic cleavage of the tin-carbon bond, generating radicals. These radicals can then participate in various radical reactions, such as reduction and cyclization. The tin atom’s affinity for sulfur also allows it to participate in reactions involving sulfur-containing compounds .
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: Known for its use in radical reductions and dehalogenation reactions.
Triphenyltin Hydride: Another organotin hydride used in similar radical reactions but with different reactivity and toxicity profiles.
Uniqueness
Tributyl(2-methyl-2-phenylpropyl)stannane is unique due to its specific structure, which imparts distinct reactivity in radical reactions. Its ability to generate stable radicals makes it particularly useful in organic synthesis compared to other organotin compounds .
Properties
IUPAC Name |
tributyl-(2-methyl-2-phenylpropyl)stannane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.3C4H9.Sn/c1-10(2,3)9-7-5-4-6-8-9;3*1-3-4-2;/h4-8H,1H2,2-3H3;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDGVCGQYUMXSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(C)(C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298869 | |
Record name | tributyl(2-methyl-2-phenylpropyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77800-85-2 | |
Record name | NSC126650 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tributyl(2-methyl-2-phenylpropyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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